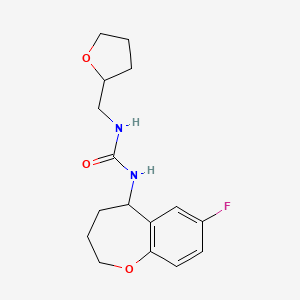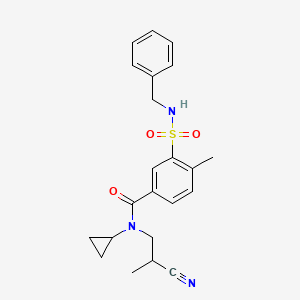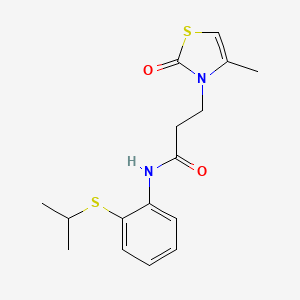
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzoxepin family and has a unique chemical structure that makes it an attractive target for researchers.
Mécanisme D'action
The mechanism of action of 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the serotonin and dopamine systems. In cancer cells, this compound has been shown to inhibit the activity of several key enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea have been studied in several in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the growth of cancer cells and modulate the activity of several neurotransmitter systems in the brain. In vivo studies have shown that this compound can reduce depressive and anxiety-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea in lab experiments include its unique chemical structure, which makes it an attractive target for drug discovery, and its potential applications in several areas of scientific research. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For research on 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea include further studies to elucidate its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other areas of scientific research, such as immunology and infectious diseases. Additionally, further studies are needed to assess the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the synthesis of the benzoxepin ring system, which is achieved by cyclization of a substituted phenol with an aldehyde. The resulting intermediate is then subjected to a series of chemical transformations, including reduction, protection, and deprotection, to yield the final product.
Applications De Recherche Scientifique
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, this compound has been shown to have potential as a therapeutic agent for the treatment of depression and anxiety disorders. In cancer biology, this compound has been studied for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of several types of cancer cells.
Propriétés
IUPAC Name |
1-(7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c17-11-5-6-15-13(9-11)14(4-2-8-22-15)19-16(20)18-10-12-3-1-7-21-12/h5-6,9,12,14H,1-4,7-8,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKPFBLDDSGTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CCCOC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)
![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)


![3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B7681752.png)
![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)